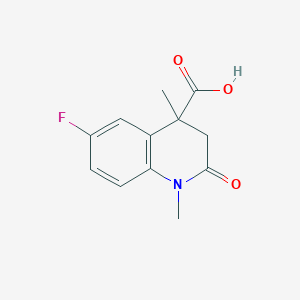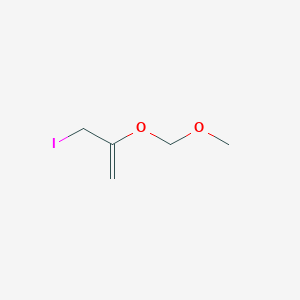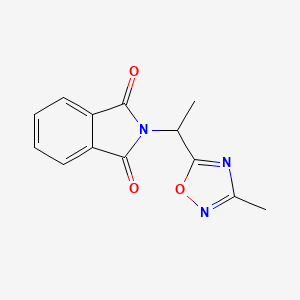
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone is an organic compound that features a cyclopropylamino group and a dimethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)propanone
- 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)butanone
Uniqueness
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2-(cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-4-3-5-10(2)14(9)12(15)8-13-11-6-7-11/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
OXJYYZCBPIFBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CNC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






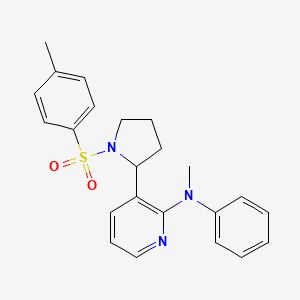


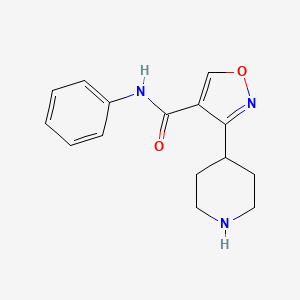

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)
